5,8-Epoxy-9-cis Retinoic Acid
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Overview
Description
5,8-Epoxy-9-cis Retinoic Acid: is a synthetic derivative of retinoic acid, a metabolite of vitamin A. This compound is characterized by its unique structure, which includes an epoxy group at the 5,8 positions and a cis configuration at the 9 position. It is known for its significant biological activity, particularly in regulating cell growth, differentiation, and apoptosis .
Mechanism of Action
Target of Action
The primary targets of 5,8-Epoxy-9-cis Retinoic Acid are the retinoic acid nuclear receptors . These receptors play a crucial role in directing neuronal differentiation during embryo development and have been exploited in various in vitro cell differentiation systems .
Mode of Action
this compound interacts with its targets, the retinoic acid nuclear receptors, to activate them . The RAR and RXR receptors each exist as isotypes, RARα/β/γ and RXRα/β/γ, encoded by different genes, and each of them has its own isoforms . While RXR receptors are only able to bind 9-cis retinoic acid (9-cis RA), RAR receptors can bind with high affinity AtRA and 9-cis RA .
Biochemical Pathways
The activation of the retinoic acid nuclear receptors by this compound affects various biochemical pathways. These pathways lead to changes in cell differentiation, growth, and apoptosis . The compound has been shown to direct neuronal differentiation during embryo development and has been used in various in vitro strategies for neuronal differentiation .
Pharmacokinetics
Similar compounds like all-trans-retinoic acid and 9-cis-retinoic acid have demonstrated a wide degree of interpatient variability and decreased over time when administered on a daily basis .
Result of Action
The activation of the retinoic acid nuclear receptors by this compound results in changes in cell differentiation, growth, and apoptosis . This has been exploited in various in vitro cell differentiation systems, including recent efforts in driving cell specialization towards a range of neuronal subtypes and glial cells .
Biochemical Analysis
Biochemical Properties
5,8-Epoxy-9-cis Retinoic Acid interacts with specific nuclear receptors, including the retinoic acid receptor (RAR) and retinoid X receptor (RXR), to regulate gene transcription . This activation results in gene activation or inactivation, influencing various biochemical reactions .
Cellular Effects
This compound has been shown to have protective effects against neurodegeneration in nigrostriatal dopaminergic neurons in an animal model of Parkinson’s disease . It also inhibits cell proliferation and induces cell differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves binding to its specific nuclear receptors, RAR and RXR . This binding induces conformational changes in the receptor, stimulating a cascade of downstream events that direct the nuclear receptor to DNA transcriptional regulation sites .
Temporal Effects in Laboratory Settings
In laboratory settings, early post-treatment with this compound has been shown to have a protective effect against neurodegeneration in nigrostriatal dopaminergic neurons in an animal model of Parkinson’s disease .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Lower doses were found to be non-toxic but showed no significant effect on tumor growth. A higher dose showed significant anti-tumor effects but caused significant toxic side effects .
Metabolic Pathways
This compound is involved in the retinoic acid signaling pathway . It interacts with various enzymes and cofactors in this pathway, influencing metabolic flux and metabolite levels .
Transport and Distribution
It is known that retinoic acid, a related compound, is transported through the bloodstream to target cells containing the signaling receptor and transporter of retinol .
Subcellular Localization
It is known that retinoic acid, a related compound, interacts with nuclear receptors, suggesting that it may be localized in the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Epoxy-9-cis Retinoic Acid typically involves multiple steps, starting from readily available precursors. One common method includes the epoxidation of 9-cis Retinoic Acid using peracids or other oxidizing agents under controlled conditions. The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or acetonitrile to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 5,8-Epoxy-9-cis Retinoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: More oxidized retinoic acid derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted retinoic acid derivatives.
Scientific Research Applications
Chemistry: 5,8-Epoxy-9-cis Retinoic Acid is used as a reference standard in analytical chemistry for method development and validation. It is also employed in the synthesis of other complex retinoid derivatives .
Biology: In biological research, this compound is studied for its role in cell differentiation and apoptosis. It is used in cell culture experiments to investigate the effects of retinoids on cellular processes .
Medicine: this compound has potential therapeutic applications in cancer treatment, particularly in differentiation therapy for certain types of leukemia and neuroblastoma. It is also explored for its role in skin disorders and other retinoid-responsive conditions .
Industry: In the pharmaceutical industry, this compound is used in the development of new retinoid-based drugs and formulations. It is also employed in quality control processes for retinoid products .
Comparison with Similar Compounds
All-trans Retinoic Acid: Known for its role in cell differentiation and widely used in acne treatment.
9-cis Retinoic Acid: Similar to 5,8-Epoxy-9-cis Retinoic Acid but lacks the epoxy group.
13-cis Retinoic Acid: Used in the treatment of severe acne and certain cancers.
Uniqueness: this compound is unique due to its epoxy group, which imparts distinct chemical and biological properties. This structural feature allows it to interact differently with retinoic acid receptors, potentially leading to unique therapeutic effects and applications .
Properties
IUPAC Name |
(2E,4E,6Z)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOSIDVGVRAXSE-SXSMDNFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(/C)\C1C=C2C(CCCC2(O1)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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